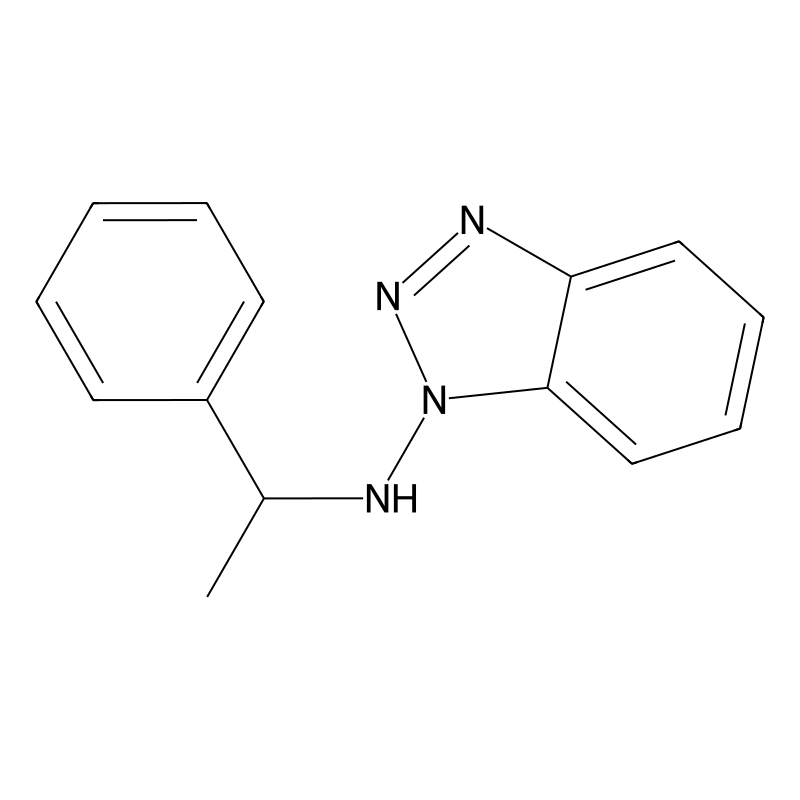

alpha-Methylbenzylaminobenzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism-Based Inhibitor of Cytochrome P450 (CYP450):

Alpha-Methylbenzylaminobenzotriazole (α-MB) is a research chemical primarily investigated for its properties as a mechanism-based inhibitor of the enzyme cytochrome P450 (CYP450). CYP450 is a superfamily of enzymes found in various organisms, including mammals, involved in the metabolism of various xenobiotics, including drugs, toxins, and environmental pollutants .

Inhibition Specificity:

Studies have shown that α-MB exhibits isozyme-selective inhibition of CYP450, meaning it preferentially targets specific CYP450 isoforms over others. Research suggests that α-MB primarily inactivates CYP2B isozymes, with less significant effects on CYP1A isozymes in guinea pig liver . This selectivity makes α-MB a valuable tool for researchers studying the specific functions of different CYP450 isoforms.

Alpha-Methylbenzylaminobenzotriazole is a compound that belongs to the class of benzotriazole derivatives, which are known for their diverse chemical properties and biological activities. This compound features a benzylamine structure substituted with a methyl group, enhancing its lipophilicity and biological interactions. Its basic structure comprises a benzotriazole ring, which is known for its role in various

The biological activity of alpha-Methylbenzylaminobenzotriazole is primarily linked to its role as an inhibitor of cytochrome P450 enzymes. This inhibition can affect drug metabolism, leading to altered pharmacokinetics of co-administered drugs. Studies have shown that this compound can significantly inhibit monooxygenase activity, which is crucial for the metabolism of various xenobiotics . Additionally, its interactions with other biological systems suggest potential applications in pharmacology and toxicology.

The synthesis of alpha-Methylbenzylaminobenzotriazole typically involves several steps:

- Formation of Benzotriazole: The initial step usually includes the synthesis of the benzotriazole core through cyclization reactions involving appropriate precursors.

- Alkylation: The introduction of the methyl group at the alpha position can be achieved through alkylation reactions using suitable alkylating agents.

- Amination: The final step involves the amination process to incorporate the benzylamine moiety, often utilizing amine coupling techniques.

These methods can vary based on desired yields and purity levels .

Alpha-Methylbenzylaminobenzotriazole has several applications:

- Pharmaceuticals: Its ability to inhibit cytochrome P450 enzymes makes it valuable in drug development for understanding drug-drug interactions.

- Research: It serves as a tool compound in biochemical studies to elucidate metabolic pathways involving cytochrome P450.

- Agriculture: Potential applications in agrochemicals due to its biological activity against certain pests.

Interaction studies involving alpha-Methylbenzylaminobenzotriazole primarily focus on its effects on cytochrome P450 enzymes. Research indicates that this compound can lead to significant changes in enzyme activity, impacting the metabolism of various substrates. For instance, it has been shown to inhibit specific isoforms of cytochrome P450, affecting the metabolism of drugs like benzphetamine and ethoxycoumarin

Several compounds share structural and functional similarities with alpha-Methylbenzylaminobenzotriazole. Here are a few notable examples: Alpha-Methylbenzylaminobenzotriazole distinguishes itself through its specific methyl substitution pattern, which enhances its lipophilicity and interaction potential with biological systems.